molecular formula C19H13ClN2O4S B11050341 methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

Cat. No. B11050341
M. Wt: 400.8 g/mol
InChI Key: MXGRQOGSPJECSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate typically involves multi-step reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction proceeds through the formation of intermediate compounds, which undergo further functionalization to yield the desired pyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyran derivatives.

Scientific Research Applications

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate is unique due to its combination of functional groups and the presence of a thiophene ring

properties

Molecular Formula

C19H13ClN2O4S

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophene-2-carbonyl)-4H-pyran-2-carboxylate

InChI

InChI=1S/C19H13ClN2O4S/c1-25-19(24)17-15(16(23)13-7-4-8-27-13)14(11(9-21)18(22)26-17)10-5-2-3-6-12(10)20/h2-8,14H,22H2,1H3

InChI Key

MXGRQOGSPJECSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.